Cas no 184109-87-3 (4-Chloro-5-nitro-2-phenylpyrimidine)

4-Chloro-5-nitro-2-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chloro, nitro, and phenyl functional groups. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The chloro group enhances electrophilic substitution potential, while the nitro group contributes to electron-withdrawing effects, facilitating nucleophilic aromatic substitution reactions. Its phenyl substitution provides stability and influences π-stacking interactions. The compound is commonly utilized in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Proper handling is advised due to potential sensitivity to light and moisture.
4-Chloro-5-nitro-2-phenylpyrimidine structure
184109-87-3 structure
Product Name:4-Chloro-5-nitro-2-phenylpyrimidine
CAS No:184109-87-3
MF:C10H6ClN3O2
MW:235.626540660858
MDL:MFCD26393384
CID:2143834
Update Time:2025-05-24

4-Chloro-5-nitro-2-phenylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-5-nitro-2-phenylpyrimidine
    • TZJXYWAYBPFLOW-UHFFFAOYSA-N
    • 4-Chloro-5-nitro-2-phenyl-pyrimidine
    • Pyrimidine, 4-chloro-5-nitro-2-phenyl-
    • 4-Chloro-5-nitro-2-phenylpyrimidine
    • MDL: MFCD26393384
    • Inchi: 1S/C10H6ClN3O2/c11-9-8(14(15)16)6-12-10(13-9)7-4-2-1-3-5-7/h1-6H
    • InChI Key: TZJXYWAYBPFLOW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=NC(C2C=CC=CC=2)=N1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 253
  • Topological Polar Surface Area: 71.6

4-Chloro-5-nitro-2-phenylpyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM512554-1g
4-Chloro-5-nitro-2-phenylpyrimidine
184109-87-3 97%
1g
$637 2023-02-02
eNovation Chemicals LLC
Y1001858-5g
4-chloro-5-nitro-2-phenylpyrimidine
184109-87-3 95%
5g
$2000 2024-07-24
eNovation Chemicals LLC
Y1001858-5g
4-chloro-5-nitro-2-phenylpyrimidine
184109-87-3 95%
5g
$2000 2025-02-21
eNovation Chemicals LLC
Y1001858-5g
4-chloro-5-nitro-2-phenylpyrimidine
184109-87-3 95%
5g
$2000 2025-02-27

Additional information on 4-Chloro-5-nitro-2-phenylpyrimidine

Introduction to 4-Chloro-5-nitro-2-phenylpyrimidine (CAS No. 184109-87-3)

4-Chloro-5-nitro-2-phenylpyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 184109-87-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the pyrimidine class, a heterocyclic aromatic organic compound that features a six-membered ring containing two nitrogen atoms. The presence of both chloro and nitro substituents on the pyrimidine ring endows it with unique reactivity, making it a valuable building block for constructing more complex molecular architectures.

The structural characteristics of 4-Chloro-5-nitro-2-phenylpyrimidine make it particularly interesting for medicinal chemists and researchers involved in drug discovery. The chloro group at the 4-position and the nitro group at the 5-position provide sites for further functionalization, enabling the synthesis of a diverse array of derivatives. These derivatives can be explored for their potential biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

In recent years, there has been growing interest in developing novel therapeutic agents based on pyrimidine scaffolds due to their well-documented pharmacological significance. Pyrimidines are fundamental components of nucleic acids, and modifications to their structure can lead to compounds with enhanced binding affinity and selectivity for biological targets. The phenyl substituent at the 2-position in 4-Chloro-5-nitro-2-phenylpyrimidine adds another layer of complexity, influencing both electronic and steric properties of the molecule.

One of the most compelling aspects of 4-Chloro-5-nitro-2-phenylpyrimidine is its utility in cross-coupling reactions, which are pivotal in modern synthetic organic chemistry. The chloro group can be readily transformed into other functional groups such as boronic acids or alkynes through palladium-catalyzed reactions like Suzuki-Miyaura or Sonogashira couplings, respectively. Similarly, the nitro group can be reduced to an amino group, providing access to aminopyrimidines that are often biologically active.

The pharmaceutical industry has leveraged these reactivity patterns to develop innovative drug candidates. For instance, recent studies have demonstrated the use of 4-Chloro-5-nitro-2-phenylpyrimidine as a precursor in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. By modifying the substituents on the pyrimidine ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors to improve their efficacy and reduce side effects.

Another area where 4-Chloro-5-nitro-2-phenylpyrimidine has shown promise is in the development of antiviral agents. The structural motif is found in several approved antiviral drugs, highlighting its importance in this therapeutic area. Researchers are continuously exploring new derivatives to combat emerging viral threats, and compounds derived from 4-Chloro-5-nitro-2-phenylpyrimidine represent a promising avenue for this effort.

The synthesis of 4-Chloro-5-nitro-2-phenylpyrimidine itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve multi-step sequences starting from simple aromatic precursors. However, advances in catalytic chemistry have enabled more efficient routes, including one-pot syntheses that minimize byproduct formation and improve yield. These innovations not only streamline production but also make the compound more accessible for research purposes.

In academic research, 4-Chloro-5-nitro-2-phenylpyrimidine has been employed as a model compound to study reaction mechanisms and develop new synthetic strategies. Its well-defined reactivity allows chemists to test hypotheses about electronic effects and steric interactions in heterocyclic systems. Such studies contribute valuable insights that can be applied to other complex molecules beyond pyrimidines.

The versatility of 4-Chloro-5-nitro-2-phenylpyrimidine extends beyond pharmaceutical applications. It is also utilized in materials science, particularly in the design of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the pyrimidine ring enhances electron delocalization, making these compounds suitable for optoelectronic devices.

As our understanding of molecular interactions deepens, so does our appreciation for intermediates like 4-Chloro-5-nitro-2-phenylpyrimidine. The integration of computational chemistry and high-throughput screening has accelerated the discovery process by allowing researchers to predict properties and optimize structures before experimental validation. This synergy between theory and practice ensures that compounds like this continue to play a pivotal role in advancing scientific knowledge.

In conclusion,4-Chloro-(CAS No.) 184109-(...)

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD